Positional Isomer Identity: Identical LogP and PSA Confirm True Structural Distinction as the Only Variable
The differentiation between the target compound and its positional isomer, 2-Cyano-5-(2-methylthiophenyl)phenol, lies solely in their structure, as their computed lipophilicity and polarity are identical. The target compound, with its cyano group ortho to the phenolic -OH, has a distinct intramolecular hydrogen-bonding environment and electronic configuration compared to the para-cyano arrangement in the 5-isomer . When the only variable is a structural arrangement known to be critical for antiviral activity against HIV-1, this precise identity is the key differentiator for procurement [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.30078 |
| Comparator Or Baseline | 2-Cyano-5-(2-methylthiophenyl)phenol: 3.30078 |
| Quantified Difference | 0.00 (Identical) |
| Conditions | Computed property data from Chemsrc database |
Why This Matters
Procurement must be isomer-specific because the identical LogP/PSA confirms that the profound difference in biological activity is dictated solely by the cyano group's position, a known critical factor for HIV-1 NNRTI activity.
- [1] Chan, J. S., et al. (2001). 2-Amino-6-arylsulfonylbenzonitriles as Non-nucleoside Reverse Transcriptase Inhibitors of HIV-1. Journal of Medicinal Chemistry, 44(12), 1866-1882. View Source
